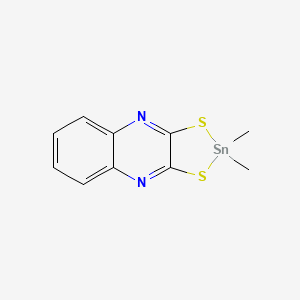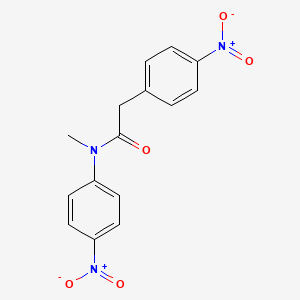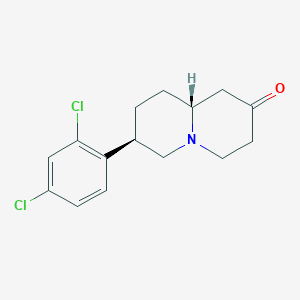
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one is a chemical compound that belongs to the class of quinolizines This compound is characterized by its unique structure, which includes a dichlorophenyl group and an octahydroquinolizinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Quinolizine Core: This can be achieved through a cyclization reaction involving a suitable amine and a ketone or aldehyde.
Introduction of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl halide reacts with the quinolizine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
Purification Techniques: Implementation of advanced purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry
In chemistry, (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, researchers may explore the compound’s potential as a therapeutic agent, particularly for its activity against specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(7R,9aR)-7-Phenyl-octahydro-2H-quinolizin-2-one: Similar structure but lacks the dichlorophenyl group.
(7R,9aR)-7-(2,4-Difluorophenyl)octahydro-2H-quinolizin-2-one: Contains a difluorophenyl group instead of a dichlorophenyl group.
Uniqueness
The presence of the dichlorophenyl group in (7R,9aR)-7-(2,4-Dichlorophenyl)octahydro-2H-quinolizin-2-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its reactivity or binding affinity to specific targets.
特性
CAS番号 |
75384-93-9 |
|---|---|
分子式 |
C15H17Cl2NO |
分子量 |
298.2 g/mol |
IUPAC名 |
(7R,9aR)-7-(2,4-dichlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C15H17Cl2NO/c16-11-2-4-14(15(17)7-11)10-1-3-12-8-13(19)5-6-18(12)9-10/h2,4,7,10,12H,1,3,5-6,8-9H2/t10-,12+/m0/s1 |
InChIキー |
NHGKTJCKWGILCY-CMPLNLGQSA-N |
異性体SMILES |
C1C[C@@H](CN2[C@H]1CC(=O)CC2)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1CC(CN2C1CC(=O)CC2)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)

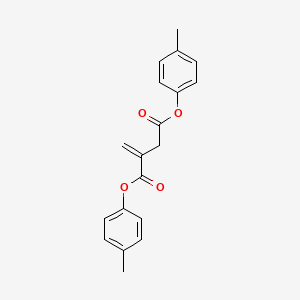
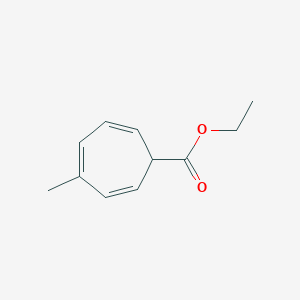
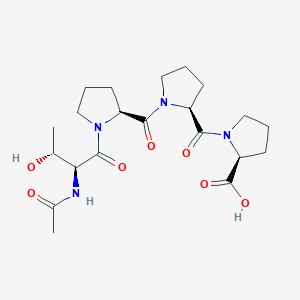
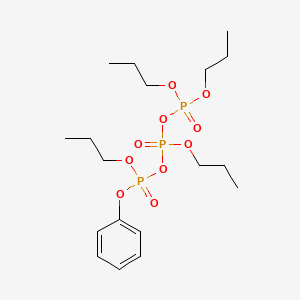
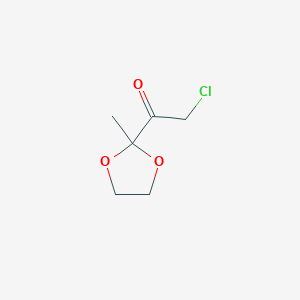
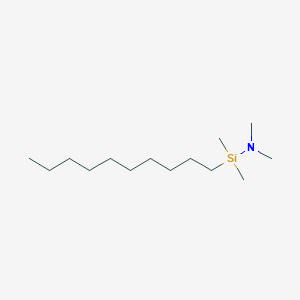
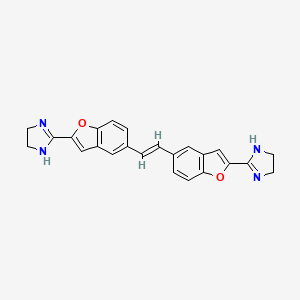

![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)

